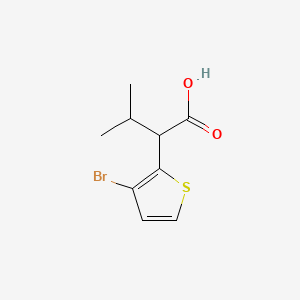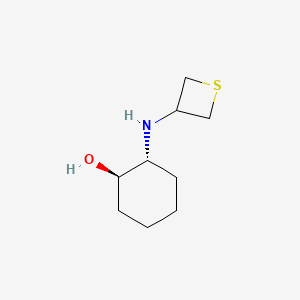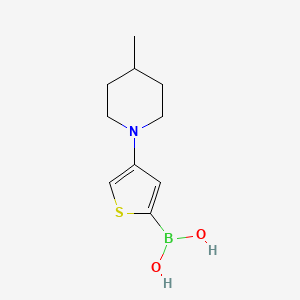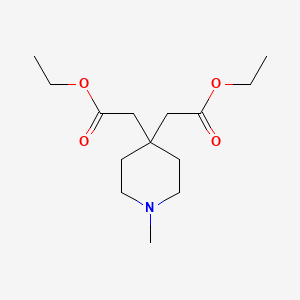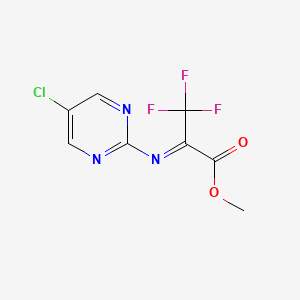
(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate is a synthetic organic compound used primarily in pharmaceutical chemistry It is known for its unique structure, which includes a trifluoromethyl group and a chloropyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate typically involves the reaction of 5-chloropyrimidine-2-amine with methyl 3,3,3-trifluoropyruvate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels to optimize the production process .
化学反应分析
Types of Reactions
(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized products, depending on the specific oxidizing agent used.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Hydrolysis: Formation of the corresponding carboxylic acid.
科学研究应用
(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes by binding to active sites or altering protein function .
相似化合物的比较
Similar Compounds
2-Chloropyrimidine: A simpler analog with similar chemical properties.
3,3,3-Trifluoropropanoic Acid: Shares the trifluoromethyl group but lacks the pyrimidine moiety.
Methyl 2-(pyrimidin-2-yl)imino-3,3,3-trifluoropropanoate: Similar structure but without the chlorine atom.
Uniqueness
(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate is unique due to its combination of a chloropyrimidine moiety and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs .
属性
分子式 |
C8H5ClF3N3O2 |
|---|---|
分子量 |
267.59 g/mol |
IUPAC 名称 |
methyl (2Z)-2-(5-chloropyrimidin-2-yl)imino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C8H5ClF3N3O2/c1-17-6(16)5(8(10,11)12)15-7-13-2-4(9)3-14-7/h2-3H,1H3/b15-5- |
InChI 键 |
WCWGQFGQFDGFRH-WCSRMQSCSA-N |
手性 SMILES |
COC(=O)/C(=N/C1=NC=C(C=N1)Cl)/C(F)(F)F |
规范 SMILES |
COC(=O)C(=NC1=NC=C(C=N1)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


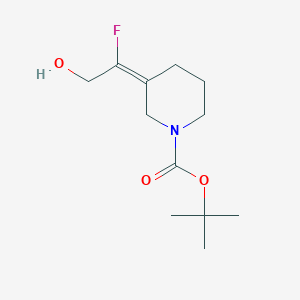
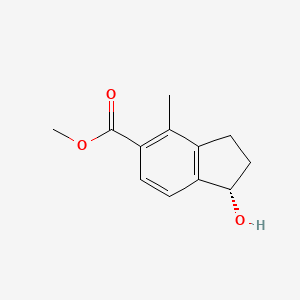

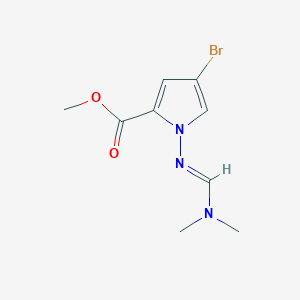
![6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13330625.png)
![4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13330627.png)
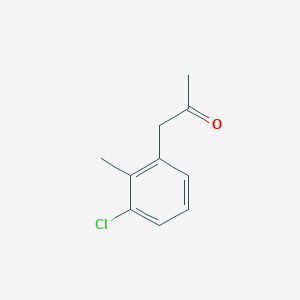

![4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13330654.png)
